

Application Notes and Protocols for Studying Enavogliflozin's Effect on Canine Diabetes

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Compound of Interest

Compound Name: *Enavogliflozin*

Cat. No.: *B607307*

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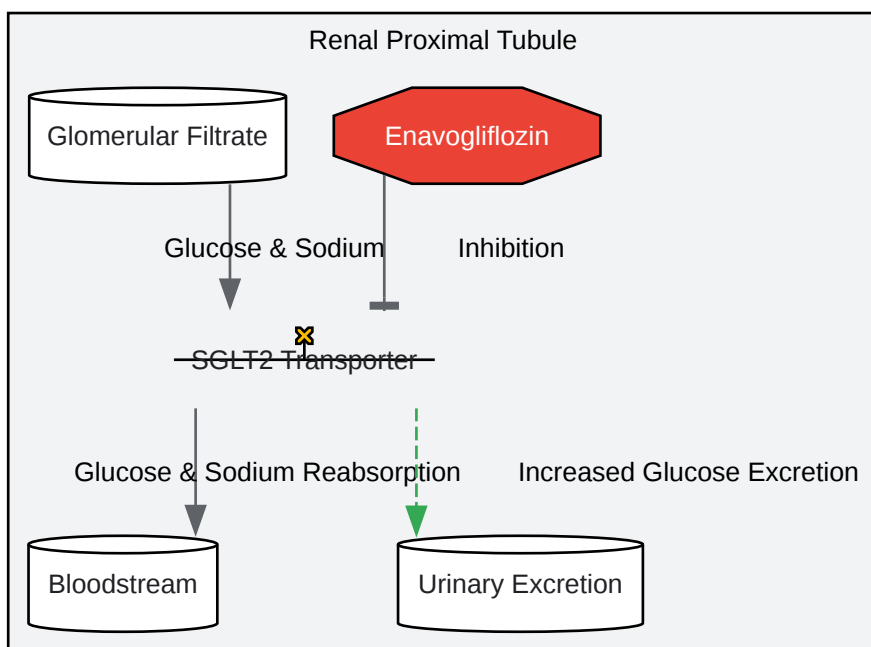
For Researchers, Scientists, and Drug Development Professionals

Introduction

Diabetes mellitus is a prevalent endocrine disorder in canines, analogous to Type 1 diabetes in humans, primarily resulting from insufficient insulin production.[1][2][3] The standard of care involves daily insulin injections to manage hyperglycemia.[1][2][3] **Enavogliflozin** (DWP16001) is a novel oral anti-hyperglycemic agent belonging to the sodium-glucose cotransporter 2 (SGLT2) inhibitor class.[4][5] SGLT2 inhibitors lower blood glucose by promoting urinary glucose excretion through the inhibition of glucose reabsorption in the renal tubules.[6] This document provides detailed application notes and experimental protocols for studying the efficacy and safety of **Enavogliflozin** as an adjunct therapy in diabetic canines.

Mechanism of Action

Enavogliflozin selectively inhibits SGLT2 in the proximal convoluted tubules of the kidneys. This inhibition reduces the reabsorption of filtered glucose from the tubular fluid, thereby increasing urinary glucose excretion and lowering blood glucose levels. This mechanism is independent of insulin secretion and action, offering a novel therapeutic approach for managing diabetes.



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Caption: Mechanism of Action of **Enavogliflozin** in the Renal Tubule.

Data Presentation

The following tables summarize the key quantitative data from a clinical study evaluating **Enavogliflozin** as an add-on therapy to insulin in diabetic dogs. The study involved two groups: one receiving **Enavogliflozin** once daily (SID) and another receiving it once every three days.[1][2][3][7]

Table 1: Baseline Characteristics of Study Population

Parameter	Group 1 (Once Daily)	Group 2 (Once Every Three Days)
Number of Dogs	9	10
Mean Age (years)	9.8	9.5
Mean Weight (kg)	7.2	8.1
Mean Duration of Diabetes (months)	24	28
Mean Baseline Fructosamine (μmol/L)	450	465
Mean Baseline Fasting Blood Glucose (mg/dL)	280	295
Mean Baseline Insulin Dose (IU/kg)	0.8	0.85

Table 2: Efficacy Outcomes after 8 Weeks of Treatment

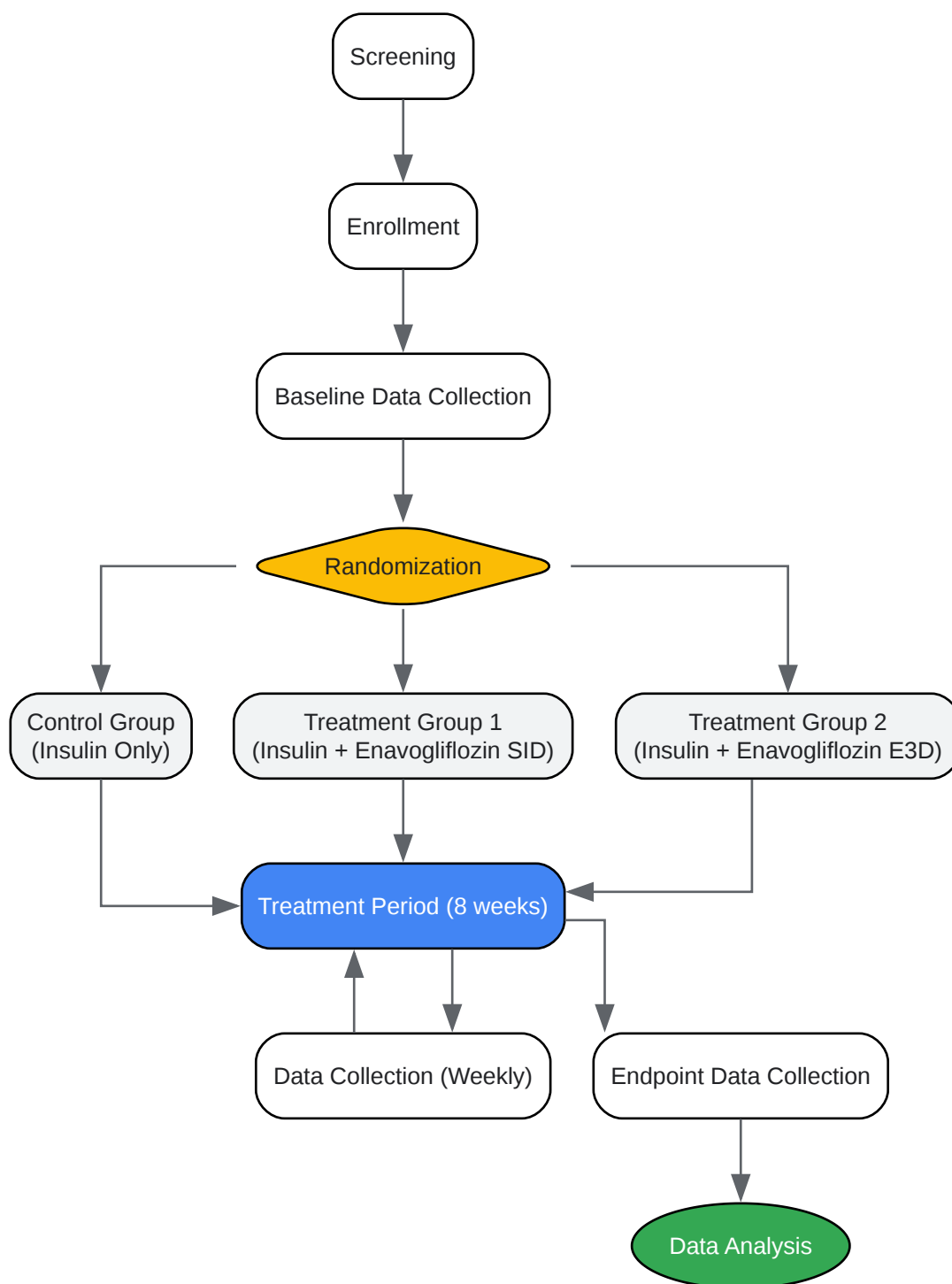
Parameter	Group 1 (Once Daily)	Group 2 (Once Every Three Days)
Mean Change in Fructosamine (%)	-20%	-15%
Mean Change in Fasting Blood Glucose (%)	-10%	-8%
Mean Change in Insulin Dose (%)	-25%	-15%
Mean Change in Body Weight (%)	-5%	-2%
Mean Change in Systolic Blood Pressure (mmHg)	-20 mmHg	-12 mmHg

*Indicates a statistically significant change from baseline.

Experimental Protocols

Study Design and Workflow

A randomized, controlled study is the preferred design to evaluate the efficacy and safety of **Enavogliflozin** in diabetic dogs.



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Caption: Experimental Workflow for a Canine Diabetes Study.

Subject Enrollment and Baseline Assessment

Inclusion Criteria:

- Dogs with a confirmed diagnosis of diabetes mellitus.
- Stable on insulin therapy for at least 30 days.
- Adequate organ function as determined by baseline bloodwork and urinalysis.
- Informed consent from the owner.

Exclusion Criteria:

- History of diabetic ketoacidosis within the past 3 months.
- Concurrent diseases that may interfere with the study outcomes.
- Pregnancy or lactation.

Baseline Data Collection:

- Complete physical examination.
- Body weight and body condition score.
- Blood pressure measurement.
- Fasting blood glucose and fructosamine levels.
- Complete blood count (CBC) and serum chemistry profile.
- Urinalysis.
- Current insulin type, dose, and frequency.

Drug Administration and Dosing

- **Enavogliflozin:** Administered orally at a dose of 0.3 mg/kg.
- Dosing Regimens:

- Group 1: Once daily (SID).
- Group 2: Once every three days (E3D).
- Control Group: Continues with insulin therapy alone.
- Insulin dose adjustments should be made based on regular blood glucose monitoring to avoid hypoglycemia.

Monitoring Protocols

Objective: To assess glycemic control.

Protocol:

- Fasting Blood Glucose:
 - Collect a blood sample after an overnight fast (8-12 hours).
 - Measure glucose concentration using a validated glucometer or by sending the sample to a reference laboratory.
 - Perform this measurement at baseline and at specified intervals throughout the study (e.g., weekly).
- Blood Glucose Curve:
 - Withhold food and insulin on the morning of the curve.
 - Administer the morning meal and usual insulin dose.
 - Measure blood glucose every 2 hours for 12 hours.
 - Plot the glucose concentrations against time to visualize the glucose nadir, peak, and duration of insulin action.
- Continuous Glucose Monitoring (CGM):

- Place a CGM sensor (e.g., FreeStyle Libre) on a shaved area of the dog's skin, typically on the dorsal neck or lateral thorax.
- Allow the sensor to equilibrate as per the manufacturer's instructions.
- Scan the sensor at regular intervals or use a device that provides continuous real-time data.
- CGM provides a more comprehensive view of glycemic fluctuations over several days.

Objective: To assess average blood glucose control over the preceding 2-3 weeks.

Protocol:

- Collect a serum sample at baseline and at the end of the study period.
- Submit the sample to a veterinary diagnostic laboratory for fructosamine analysis.

Objective: To monitor for any effects of **Enavogliflozin** on blood pressure.

Protocol:

- Allow the dog to acclimate to a quiet room for 5-10 minutes.
- Use an appropriate-sized cuff (cuff width should be approximately 40% of the limb circumference) placed on the forelimb or tail.
- Measure systolic blood pressure using a Doppler or oscillometric device.
- Obtain at least three consecutive readings with less than 20% variability and average the results.

Safety Assessments

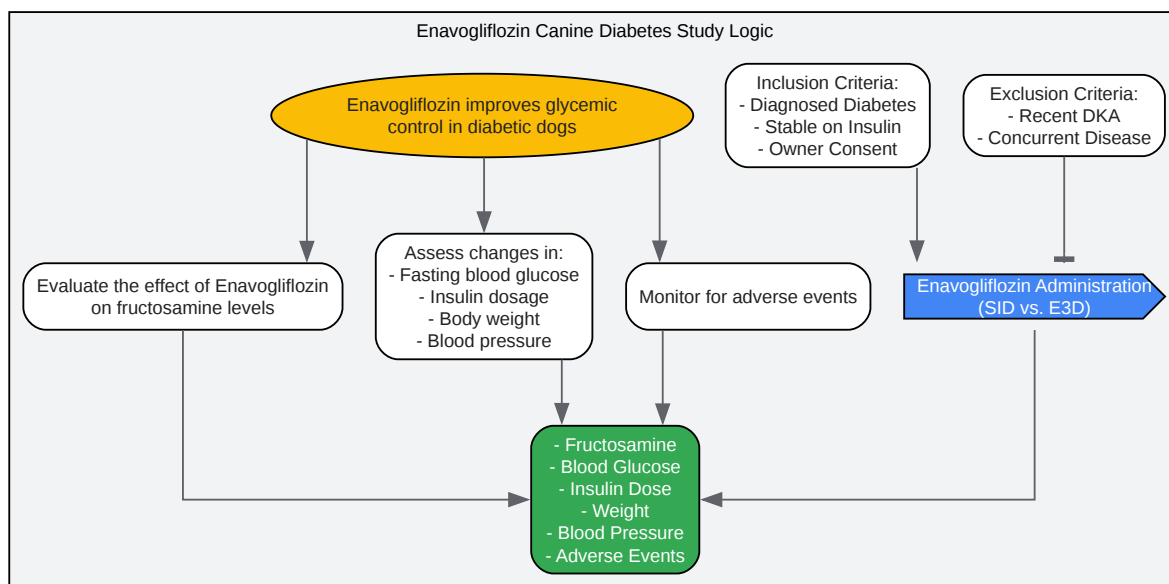
Objective: To monitor for adverse events.

Protocol:

- Clinical Monitoring:

- Owners should be instructed to monitor for signs of hypoglycemia (weakness, lethargy, seizures), urinary tract infections (increased frequency of urination, straining, blood in urine), and diabetic ketoacidosis (vomiting, anorexia, lethargy).
- Regular physical examinations by a veterinarian should be performed.
- Laboratory Monitoring:
 - CBC, serum chemistry, and urinalysis should be repeated at the end of the study to monitor for any changes in renal or hepatic function and to screen for urinary tract infections.

Logical Relationship of Study Design



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Caption: Logical Flow of the **Enavogliflozin** Canine Diabetes Trial.

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